

Application Notes and Protocols for N,N-Diethylmethylamine in NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diethylmethylamine**

Cat. No.: **B1195487**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylmethylamine (DEMA) is a tertiary amine that has emerged as a valuable standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique physical properties, particularly its low melting point, make it an exceptional lineshape standard for shimming the magnetic field at low temperatures, a critical requirement for advanced NMR experiments such as Dynamic Nuclear Polarization (DNP). This document provides detailed application notes and protocols for the effective use of DEMA as an NMR standard.

Physicochemical Properties and NMR Data of N,N-Diethylmethylamine

A summary of the key physicochemical and NMR properties of **N,N-Diethylmethylamine** is presented below.

Property	Value	Reference
Chemical Formula	$C_5H_{13}N$	[1]
Molar Mass	$87.166\text{ g}\cdot\text{mol}^{-1}$	[1]
Appearance	Clear, colorless to pale yellow liquid	[1]
Density	0.72 g/mL at 25 °C	[1]
Melting Point	-196.0 °C (77.1 K)	[1]
Boiling Point	66.0 °C (339.1 K)	[1]
Solubility in Water	310.5 g/L	[1]

¹³C NMR Spectral Data

The following table summarizes the ¹³C chemical shifts of **N,N-Diethylmethylamine**.

Carbon Atom	Chemical Shift (ppm) at 295 K	Linewidth (FWHM) at 140 K	T ₁ Relaxation Time at 140 K
-CH ₂ -CH ₃	14.8	-	-
N-CH ₃	43.0	<4 Hz	$0.17 \pm 0.03\text{ s}$
-CH ₂ -	53.4	-	-

Note: Data acquired at 14.7 T. The spectrum can be re-referenced after shimming by setting the N-methyl peak to 43.0 ppm from DSS.[\[2\]](#)

Applications in NMR Spectroscopy

Lineshape Standard for Low-Temperature Experiments

The primary application of DEMA in NMR is as a lineshape standard for shimming the magnetic field, particularly at low temperatures (around 130-140 K).[\[3\]](#)[\[4\]](#) Many common shimming standards solidify and produce broad peaks at these temperatures, rendering them ineffective. DEMA, with its extremely low melting point of approximately 130 K, remains in a liquid state,

providing narrow resonance lines essential for accurate magnetic field homogenization.^[2] This is especially crucial for techniques like Dynamic Nuclear Polarization (DNP) NMR, which are performed at cryogenic temperatures to enhance signal sensitivity.^{[3][4]}

The N-methyl carbon resonance of DEMA at 14.7 T and 140 K exhibits a full-width-half-max (FWHM) linewidth of less than 4 Hz and a short spin-lattice relaxation time (T_1) of 0.17 ± 0.03 s.^{[3][4]} The narrow linewidth allows for precise shimming, while the short T_1 facilitates rapid data acquisition, making the shimming process more time-efficient compared to standards with long relaxation times.^[3]

Experimental Protocols

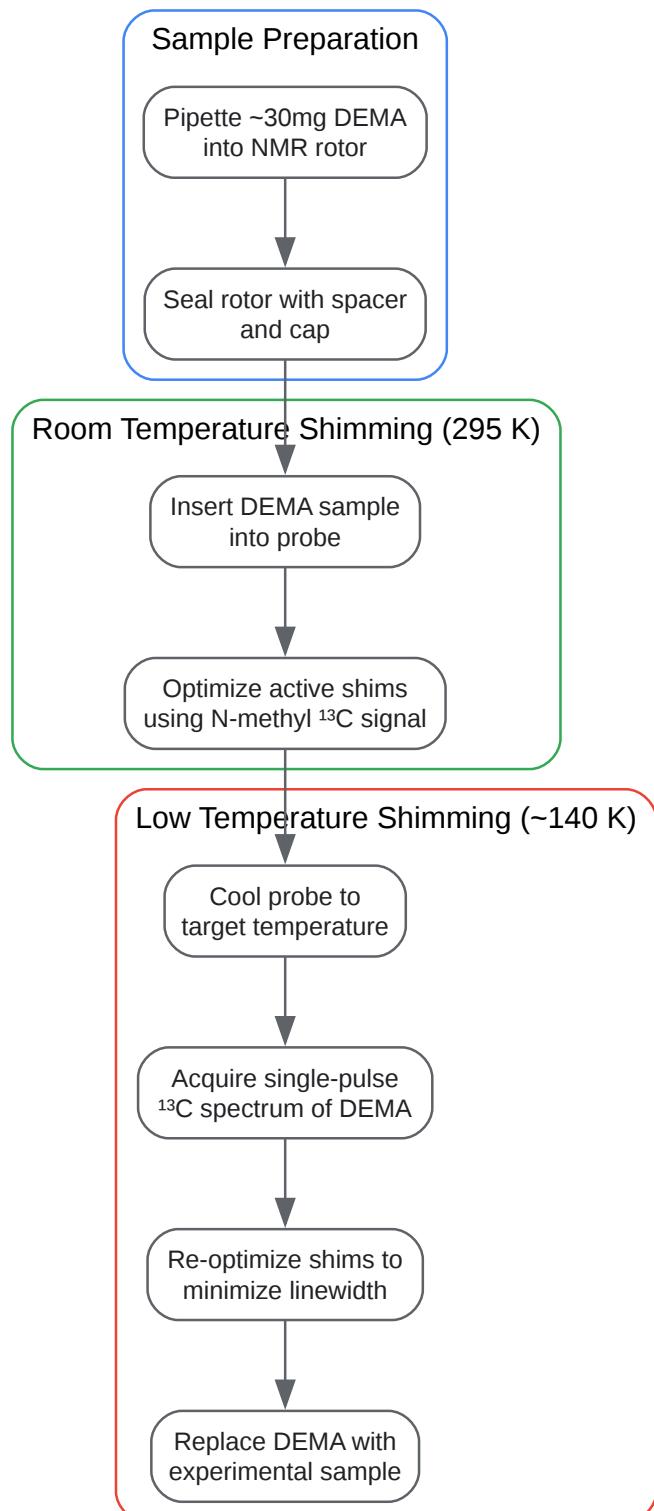
Protocol 1: Using N,N-Diethylmethylamine as a Lineshape Standard for Low-Temperature NMR

This protocol outlines the procedure for shimming an NMR spectrometer at low temperatures using DEMA.

Materials:

- **N,N-Diethylmethylamine** (DEMA), ≥97% purity
- Appropriate NMR rotor (e.g., 3.2 mm ZrO₂)
- Teflon spacer and Vespel cap
- Pipette
- Fume hood

Procedure:


- Sample Preparation (perform in a fume hood):
 - Carefully pipette approximately 30 mg of **N,N-Diethylmethylamine** into a 3.2 mm ZrO₂ rotor.
 - Seal the rotor with a Teflon spacer and a tight-fitting Vespel cap.

- Spectrometer Setup (Room Temperature - 295 K):
 - Insert the DEMA sample into the NMR probe.
 - Set the spectrometer to the desired nucleus for observation (e.g., ^{13}C).
 - Optimize the active shims using the N-methyl carbon signal of DEMA (at approximately 43.0 ppm). Aim for the narrowest possible linewidth (typically <1 Hz FWHM at room temperature).[2]
- Low-Temperature Shimming (~ 140 K):
 - Cool the probe to the target temperature (e.g., 140 K) and allow it to stabilize for at least 2 hours.[2]
 - The magic angle setting may need to be readjusted after cooling.[2]
 - Acquire a ^{13}C NMR spectrum of the DEMA sample. Note that due to DEMA being in a liquid phase, cross-polarization experiments will yield little signal; therefore, single-pulse experiments should be used.[2]
 - Apply Waltz decoupling to remove JCH multiplets.[2]
 - Observe the linewidth of the N-methyl carbon peak. If the shims were only optimized at room temperature, the linewidth at 140 K may be significantly broader (e.g., ~ 24 Hz).[2]
 - Re-optimize the shim fields at the low temperature, again focusing on minimizing the FWHM of the N-methyl carbon peak. A well-shimmed magnet at 140 K should yield a linewidth of <4 Hz for this peak.[2][3]
 - Once optimal shims are achieved, the DEMA sample can be replaced with the experimental sample.

Data Acquisition Parameters (Example):

- Acquisition Time: 1.0 s at 140 K[2]
- Recycle Delay: 3 s at ~ 140 K[2]

Workflow for Low-Temperature Shimming with DEMA

[Click to download full resolution via product page](#)*Workflow for Low-Temperature Shimming with DEMA*

Protocol 2: General Protocol for Quantitative NMR (qNMR) using an Internal Standard

While the primary use of DEMA is for shimming, it can potentially be used as an internal standard for quantitative analysis in specific applications where its signals do not overlap with the analyte signals. The following is a general protocol for qNMR using an internal standard, which can be adapted for DEMA.

Key Considerations for using DEMA as a qNMR Standard:

- Signal Overlap: Ensure that the ¹H or ¹³C signals of DEMA do not overlap with the signals of the analyte.
- Chemical Inertness: DEMA should not react with the analyte or the solvent.
- Solubility: Both DEMA and the analyte must be fully soluble in the chosen deuterated solvent.
- Purity: The purity of the DEMA standard must be accurately known.

Materials:

- **N,N-Diethylmethylamine** (DEMA) of known high purity (e.g., certified reference material)
- Analyte of interest
- High-purity deuterated solvent
- Analytical balance (accurate to at least 0.01 mg)
- NMR tubes

Procedure:

- Sample Preparation:
 - Accurately weigh a specific amount of the analyte into a vial.

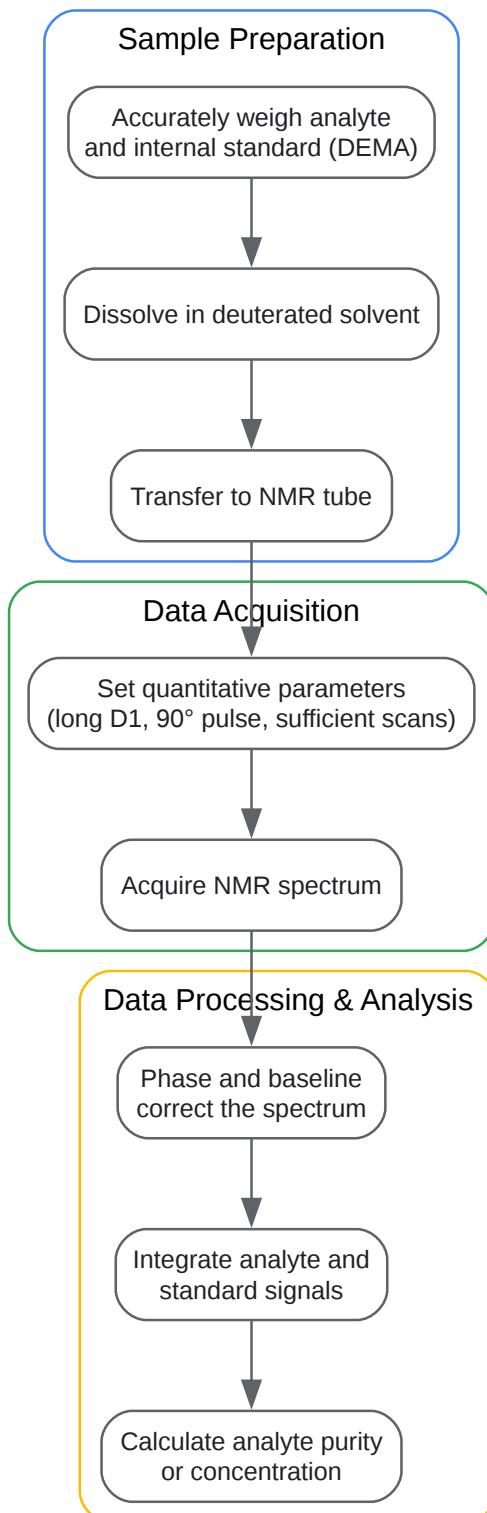
- Accurately weigh a specific amount of DEMA into the same vial. The molar ratio of the standard to the analyte should be chosen to give comparable signal intensities for the peaks to be integrated.
- Dissolve the mixture in a precise volume of the chosen deuterated solvent.
- Transfer the solution to an NMR tube.

• NMR Data Acquisition:

- Acquire the NMR spectrum under quantitative conditions. This typically involves:
 - A sufficiently long relaxation delay (D1), which should be at least 5 times the longest T_1 of both the analyte and the standard.
 - A 90° pulse angle.
 - A sufficient number of scans to achieve a high signal-to-noise ratio ($S/N > 250:1$ is recommended for high accuracy).
 - Use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

• Data Processing and Analysis:

- Carefully phase and baseline correct the spectrum.
- Integrate a well-resolved signal from the analyte and a well-resolved signal from DEMA.
- Calculate the concentration or purity of the analyte using the following formula:


$$\text{Purity_analyte} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * \text{Purity}_{\text{std}}$$

Where:

- I = Integral value
- N = Number of protons giving rise to the signal

- MW = Molecular weight
- m = mass
- Purity = Purity of the standard

Quantitative NMR (qNMR) Workflow

[Click to download full resolution via product page](#)*Quantitative NMR (qNMR) Workflow*

Conclusion

N,N-Diethylmethylamine is a highly effective lineshape standard for NMR spectroscopy, particularly for challenging low-temperature experiments where conventional standards are inadequate. Its utility in ensuring optimal magnetic field homogeneity is critical for obtaining high-resolution data in advanced applications like DNP NMR. While its primary role is in shimming, its potential as a quantitative internal standard can be explored for specific applications, provided there is no signal overlap and its purity is well-characterized. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize DEMA in their NMR workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Diethylmethylamine - Wikipedia [en.wikipedia.org]
- 2. N,N-Diethylmethylamine as lineshape standard for NMR above 130 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Diethylmethylamine as lineshape standard for NMR above 130 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cohenveteransbioscience.org [cohenveteransbioscience.org]
- To cite this document: BenchChem. [Application Notes and Protocols for N,N-Diethylmethylamine in NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195487#n-n-diethylmethylamine-as-a-standard-in-nmr-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com